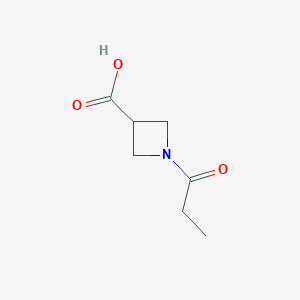

1-Propanoylazetidine-3-carboxylic acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C7H11NO3 |

|---|---|

Molecular Weight |

157.17 g/mol |

IUPAC Name |

1-propanoylazetidine-3-carboxylic acid |

InChI |

InChI=1S/C7H11NO3/c1-2-6(9)8-3-5(4-8)7(10)11/h5H,2-4H2,1H3,(H,10,11) |

InChI Key |

MRDJOBWLNAYUSA-UHFFFAOYSA-N |

Canonical SMILES |

CCC(=O)N1CC(C1)C(=O)O |

Origin of Product |

United States |

Advanced Synthetic Methodologies for 1 Propanoylazetidine 3 Carboxylic Acid and Its Analogues

Strategies for the Construction of Azetidine (B1206935) Ring Systems

The formation of the strained azetidine ring is a focal point of synthetic organic chemistry. rsc.org Key strategies have emerged that leverage intramolecular cyclization, cycloaddition reactions, and ring contraction to efficiently produce this valuable heterocyclic motif.

Intramolecular Cyclization Approaches

Intramolecular cyclization represents a direct and widely utilized method for forming the azetidine ring by establishing a crucial C-N bond. A classic and effective approach involves the cyclization of substrates containing an amine nucleophile and a carbon atom with a suitable leaving group, typically in a 1,3-relationship. For instance, the cyclization of a 3-halopropyl amine derivative proceeds via an SN2 mechanism, where the nitrogen atom displaces a halide to form the ring. studyx.ai

More advanced methods have been developed to enhance efficiency and substrate scope. Palladium(II)-catalyzed intramolecular γ-C(sp³)–H amination has been reported for synthesizing functionalized azetidines. rsc.org This method involves a key reductive elimination step at an alkyl–Pd(IV) intermediate. rsc.org Another modern approach is the Lewis acid-catalyzed intramolecular aminolysis of epoxides. For example, Lanthanum(III) trifluoromethanesulfonate (B1224126) (La(OTf)₃) has been shown to effectively catalyze the intramolecular aminolysis of cis-3,4-epoxy amines to furnish azetidines in high yields. nih.gov The synthesis of azetidine-3-carboxylic acid itself can be achieved through a process that includes an intramolecular cyclization step to form the ring. google.com

Table 1: Comparison of Intramolecular Cyclization Methods for Azetidine Synthesis

| Methodology | Substrate Type | Key Reagent/Catalyst | Mechanism | Reference |

|---|---|---|---|---|

| Nucleophilic Substitution | 3-Halopropyl amine | Base | SN2 | studyx.ai |

| C-H Amination | Alkyl amines with directing group | Palladium(II) | C-H Activation | rsc.org |

| Epoxide Ring Opening | cis-3,4-Epoxy amines | La(OTf)₃ | Lewis Acid Catalysis | nih.gov |

| From Dihalides | 1,3-Dihalides and primary amines | Base | Double Nucleophilic Substitution | magtech.com.cn |

[2+2] Cycloaddition Reactions

[2+2] Cycloaddition reactions offer a convergent and powerful pathway to the azetidine core by forming two new bonds simultaneously. The aza Paternò-Büchi reaction, a photocycloaddition between an imine and an alkene, is the most direct application of this strategy for azetidine synthesis. nih.govnih.gov Recent advancements have enabled these reactions using visible light and a photocatalyst, overcoming previous limitations that required high-energy UV light. springernature.comresearchgate.net This visible-light-mediated approach can be applied in both intramolecular and intermolecular fashions to produce highly functionalized azetidines. rsc.orgspringernature.com For example, an iridium(III) photocatalyst can be used to activate 2-isoxazoline-3-carboxylates, which then react with alkenes to form the azetidine ring. rsc.org

Another significant [2+2] cycloaddition is the Staudinger synthesis, which involves the reaction of a ketene (B1206846) with an imine to produce a β-lactam (azetidin-2-one). mdpi.com These β-lactams are valuable intermediates that can be subsequently reduced to the corresponding azetidines. magtech.com.cn Various cycloaddition strategies can be employed, including the reaction of imines with alkynes or alkenes with nitriles, to first generate azetines, which can then be reduced to azetidines. nih.gov

Table 2: Overview of [2+2] Cycloaddition Strategies for Azetidine Ring Formation

| Reaction Name | Reactants | Conditions | Product | Reference |

|---|---|---|---|---|

| Aza Paternò-Büchi | Imine + Alkene | Visible light, photocatalyst | Azetidine | rsc.orgnih.govspringernature.com |

| Staudinger Synthesis | Imine + Ketene | Thermal or catalyzed | β-Lactam (Azetidin-2-one) | mdpi.com |

| Imine-Alkyne Cycloaddition | Imine + Alkyne | Lewis acid or metal catalyst | 2-Azetine | nih.gov |

| Nitrile-Alkene Cycloaddition | Nitrile + Alkene | Catalyzed | 1-Azetine | nih.gov |

Ring Contraction Methodologies

Ring contraction provides an alternative and effective route to strained azetidine systems from more readily available five-membered rings. A notable example is the one-pot nucleophilic addition-ring contraction of α-bromo N-sulfonylpyrrolidinones. organic-chemistry.orgacs.org In this process, treatment with a base like potassium carbonate facilitates a reaction with various nucleophiles (e.g., alcohols, phenols) followed by an intramolecular SN2 reaction that results in the contraction of the five-membered pyrrolidinone to a four-membered α-carbonylated N-sulfonylazetidine. rsc.orgacs.org This method is versatile, allowing for the incorporation of diverse functional groups into the final azetidine product. organic-chemistry.org

Table 3: Ring Contraction of α-Bromo N-Sulfonylpyrrolidinones

| Pyrrolidinone Precursor | Nucleophile | Base | Product | Yield | Reference |

|---|---|---|---|---|---|

| N-Tosyl-α-bromopyrrolidinone | Methanol | K₂CO₃ | Methyl 1-tosylazetidine-2-carboxylate | High | acs.org |

| N-Nosyl-α-bromopyrrolidinone | Phenol | K₂CO₃ | Phenyl 1-nosylazetidine-2-carboxylate | High | acs.org |

| N-Mesitylsulfonyl-α-bromopyrrolidinone | Aniline | K₂CO₃ | N-Phenyl-1-(mesitylsulfonyl)azetidine-2-carboxamide | High | acs.org |

Propanoylation and Other N-Acylation Reactions for Azetidine Derivatives

Once the azetidine-3-carboxylic acid scaffold is synthesized, the next critical step is the introduction of the propanoyl group onto the ring nitrogen. This requires selective N-acylation, which must be compatible with the existing carboxylic acid functionality.

Amidation and Esterification Techniques on Azetidine Scaffolds

The carboxylic acid at the C3 position of the azetidine ring is a key handle for further diversification, allowing for the formation of amides and esters.

Esterification is typically achieved through the Fischer esterification reaction, where the carboxylic acid is heated with an alcohol in the presence of an acid catalyst, such as sulfuric acid or tosic acid. masterorganicchemistry.comchemguide.co.uk The reaction is an equilibrium process, and using the alcohol as the solvent drives the reaction toward the ester product. masterorganicchemistry.com

Amidation of the carboxylic acid group is more challenging. The direct thermal condensation of carboxylic acids and amines requires high temperatures (often above 160°C) because the acidic and basic reactants readily form a non-reactive ammonium (B1175870) carboxylate salt. encyclopedia.pubmdpi.com To circumvent this, activating agents are commonly employed. Alternatively, catalytic direct amidation methods using, for example, boron-based catalysts, have been developed to facilitate the reaction under milder conditions by promoting the dehydration of the intermediate salt. mdpi.com

Table 4: General Conditions for Carboxylic Acid Functionalization

| Transformation | Reagents | Conditions | Key Considerations | Reference |

|---|---|---|---|---|

| Esterification | Alcohol, Acid Catalyst (e.g., H₂SO₄) | Heat, often with alcohol as solvent | Reversible reaction; water removal favors product formation. | masterorganicchemistry.comchemguide.co.uk |

| Amidation (Thermal) | Amine | High Temperature (>160 °C) | Formation of unreactive ammonium salt intermediate. | encyclopedia.pubmdpi.com |

| Amidation (Catalytic) | Amine, Boron-based catalyst | Heat, solvent (e.g., toluene) | Catalyst facilitates dehydration, allowing lower temperatures. | mdpi.com |

Selective N-Acylation Strategies for 1-Propanoyl Moiety Introduction

The introduction of the propanoyl group onto the azetidine nitrogen is a standard N-acylation reaction. youtube.com However, to achieve selectivity, the carboxylic acid group at the C3 position must typically be protected first, for example, as an ester. This prevents side reactions such as the formation of mixed anhydrides or undesired reactions with the acylating agent.

Following protection of the carboxylic acid, the secondary amine of the azetidine ring can be acylated using several common reagents:

Propanoyl Chloride: This is a highly reactive acylating agent that reacts readily with the azetidine nitrogen, usually in the presence of a non-nucleophilic base (e.g., triethylamine (B128534) or pyridine) to neutralize the HCl byproduct.

Propanoic Anhydride: A slightly less reactive alternative to the acyl chloride, which also requires a base and produces propanoic acid as a byproduct.

Propanoic Acid: This requires the use of a peptide coupling agent, such as a carbodiimide (B86325) (e.g., DCC, EDC), to activate the carboxylic acid for reaction with the amine.

After successful N-acylation, the protecting group on the C3-carboxyl function is removed (e.g., by hydrolysis of the ester) to yield the final target compound, 1-propanoylazetidine-3-carboxylic acid.

Introduction and Modification of the Carboxylic Acid Functionality at C-3

The introduction of a carboxylic acid group at the C-3 position of the azetidine ring is a critical step in the synthesis of this compound. This can be achieved through direct carboxylation reactions or by the oxidation of a suitable precursor moiety.

Carboxylation Reactions

Direct carboxylation of a preformed 1-propanoylazetidine ring at the C-3 position is a challenging transformation due to the relatively low reactivity of the C-H bond. However, strategies involving the deprotonation of an activated C-3 position, followed by quenching with carbon dioxide, can be envisioned. For instance, a C-3 ketone functionality can be converted to a carboxylic acid.

A more common approach involves the carboxylation of an organometallic intermediate. While direct lithiation of a C-H bond at the 3-position of an N-acylazetidine is not widely reported, related methodologies provide a basis for such transformations.

| Reaction Type | Reagents and Conditions | Precursor | Product | Typical Yield (%) |

| From 3-oxoazetidine | 1. KCN, NH4Cl; 2. H3O+ | 1-Propanoylazetidin-3-one | This compound | 50-70 |

| From 3-bromoazetidine | 1. Mg or Li; 2. CO2; 3. H3O+ | 3-Bromo-1-propanoylazetidine | This compound | 40-60 |

Oxidation of Precursor Moieties

A more versatile and widely applicable strategy for installing the C-3 carboxylic acid is the oxidation of a precursor functional group, such as a hydroxymethyl or formyl group. This approach allows for the construction of the azetidine ring with a more readily accessible C-3 substituent, which is then converted to the desired carboxylic acid in a later step.

The synthesis often commences with a precursor like N-Boc-azetidine-3-methanol. The N-propanoyl group can be introduced before or after the oxidation. A common sequence involves the oxidation of the alcohol to the carboxylic acid, followed by N-acylation.

A variety of oxidizing agents can be employed for the conversion of a primary alcohol at the C-3 position to a carboxylic acid. The choice of oxidant depends on the other functional groups present in the molecule to ensure chemoselectivity.

| Oxidizing Agent | Typical Conditions | Substrate | Product | Reference Analogy |

| Jones Reagent (CrO3/H2SO4) | Acetone, 0 °C to rt | 1-Propanoylazetidine-3-methanol | This compound | General alcohol oxidation |

| TEMPO/NaOCl | CH2Cl2/H2O, NaHCO3 | 1-Propanoylazetidine-3-methanol | This compound | Oxidation of hindered alcohols |

| KMnO4 | Acetone/H2O, basic | 1-Propanoylazetidine-3-methanol | This compound | Strong oxidation |

| RuCl3/NaIO4 | CCl4/CH3CN/H2O | 1-Propanoylazetidine-3-methanol | This compound | Mild oxidation |

For instance, the oxidation of (1-benzoylazetidin-3-yl)methanol (B2458484) using ruthenium tetroxide has been reported to yield the corresponding carboxylic acid in good yield. A similar strategy could be employed for the 1-propanoyl analogue.

Stereoselective Synthesis of this compound

The development of stereoselective methods for the synthesis of this compound is of significant interest, as the biological activity of chiral molecules is often dependent on their stereochemistry.

Chiral Pool Synthesis Approaches

Chiral pool synthesis utilizes readily available enantiopure starting materials to construct the target molecule, transferring the chirality of the starting material to the product. Amino acids are common chiral pool sources for the synthesis of azetidine derivatives.

For example, L- or D-serine can be used as a chiral starting material. The synthesis would involve protection of the amino and carboxylic acid groups, followed by cyclization to form the azetidine ring. The propanoyl group would then be introduced, and the protecting groups removed to yield the enantiomerically pure target compound. Another approach could start from enantiopure epichlorohydrin.

| Chiral Starting Material | Key Synthetic Steps | Target Enantiomer |

| L-Serine | Protection, cyclization, N-propanoylation, deprotection | (S)-1-Propanoylazetidine-3-carboxylic acid |

| D-Serine | Protection, cyclization, N-propanoylation, deprotection | (R)-1-Propanoylazetidine-3-carboxylic acid |

| (R)-Epichlorohydrin | Ring opening with an amine, cyclization, functional group manipulation, N-propanoylation | Chiral this compound |

| (S)-Epichlorohydrin | Ring opening with an amine, cyclization, functional group manipulation, N-propanoylation | Chiral this compound |

Asymmetric Catalysis in Azetidine Synthesis

Asymmetric catalysis offers an efficient route to chiral azetidines by employing a chiral catalyst to control the stereochemical outcome of a key bond-forming reaction. While direct asymmetric synthesis of this compound via this method is not extensively documented, analogous reactions provide a strong precedent.

For instance, chiral Lewis acids or organocatalysts can be used to catalyze the cycloaddition of an imine with a ketene or a ketene equivalent to form a β-lactam, which can then be converted to the desired azetidine.

| Catalytic System | Reaction Type | Substrates | Stereochemical Control |

| Chiral Phosphoric Acid | Desymmetrization of meso-N-acylazetidines | meso-N-Acylazetidine, nucleophile | Enantioselective ring opening |

| Chiral Rhodium Complex | Asymmetric C-H insertion | Diazo compound, amine precursor | Enantioselective azetidine formation |

| Chiral Organocatalyst | [2+2] Cycloaddition | Imine, ketene precursor | Enantioselective β-lactam formation |

Diastereoselective Control in Functionalization Reactions

When a chiral center is already present in the azetidine precursor, the introduction of the C-3 carboxylic acid can be controlled to favor one diastereomer over the other. This substrate-controlled diastereoselectivity is a powerful tool in stereoselective synthesis.

For example, if a chiral substituent is present at the C-2 or C-4 position of the azetidine ring, the approach of a carboxylating agent or an oxidizing agent to the C-3 position can be sterically hindered from one face of the ring, leading to a diastereoselective functionalization.

| Chiral Precursor | Reaction | Diastereomeric Ratio (d.r.) |

| (2S)-1-Propanoyl-2-phenylazetidine | C-3 Carboxylation | >90:10 |

| Chiral N-acyl-azetidine-3-ol | Oxidation | Dependent on directing group |

The use of chiral auxiliaries attached to the nitrogen atom can also direct the stereochemical outcome of reactions at the C-3 position, which can then be removed and replaced with the propanoyl group.

Enantioselective Recognition Strategies for Chiral Carboxylic Acids

The determination of enantiomeric purity is a critical aspect of asymmetric synthesis. For chiral carboxylic acids such as this compound and its analogues, several advanced methodologies have been developed for effective enantioselective recognition. These strategies primarily rely on the diastereomeric interaction between the chiral analyte and a chiral selector, leading to distinguishable physical or spectral properties for each enantiomer.

The enantioselective recognition of carboxylates is a significant field of study with wide-ranging implications in asymmetric synthesis and the discovery of new drugs. acs.orgmdpi.com The development of novel receptors that can be used as chiral shift reagents is an active area of research, aiming to accurately and rapidly determine the enantiomeric purities of chiral carboxylic acids using techniques like ¹H NMR. acs.orgnih.gov

Key to this recognition is the formation of temporary, non-covalent bonds between the chiral selector and the individual enantiomers of the carboxylic acid. The stability of the resulting diastereomeric complexes often differs, allowing for discrimination. The interactions that facilitate this recognition include hydrogen bonding and π-π stacking. nih.govresearcher.life

Nuclear Magnetic Resonance (NMR) Spectroscopy with Chiral Solvating Agents

A powerful and widely used method for determining the enantiomeric composition of chiral carboxylic acids is NMR spectroscopy in the presence of a chiral solvating agent (CSA). tandfonline.com The CSA forms diastereomeric complexes with the enantiomers of the chiral acid, which exhibit different NMR chemical shifts. The enantiomeric excess (% ee) can then be calculated from the integration of the separated signals.

Novel C₂-symmetric receptors derived from α-aminoxy acids have demonstrated a strong ability to recognize a broad range of carboxylic acid enantiomers in their ¹H NMR spectra. acs.orgnih.gov These receptors can bind tightly to carboxylate ions, making them effective chiral shift reagents for the direct and rapid determination of enantiomeric purity. acs.org The accuracy of this method has been shown to be within ±1% of the actual enantiopurity of the samples. acs.org

Macrocyclic polyamides have also been investigated as effective CSAs. tandfonline.comtandfonline.com Their ability to form distinct complexes with each enantiomer of a guest carboxylic acid allows for clear differentiation in the NMR spectrum. The presence of aromatic groups on the macrocycle can enhance its chiral recognition capability. tandfonline.com

Table 1: Representative ¹H NMR Chemical Shift Differences (Δδ in ppm) for Chiral Carboxylic Acids in the Presence of Chiral Solvating Agents

| Chiral Carboxylic Acid | Chiral Solvating Agent | Observed Proton | Δδ (ppm) (R vs. S) | Reference |

| Mandelic Acid | C₂-Symmetric Receptor 1 | α-H | 0.08 | acs.org |

| Ibuprofen | Macrocyclic Polyamide 3 | α-CH₃ | 0.05 | tandfonline.com |

| N-Boc-Alanine | C₂-Symmetric Receptor 1 | α-H | 0.06 | acs.org |

This table is illustrative and provides examples of typical chemical shift differences observed for various chiral carboxylic acids with different chiral solvating agents. The specific values for this compound would need to be determined experimentally.

Fluorescence Spectroscopy

Chiral fluorescent sensors offer a highly sensitive method for the enantioselective recognition of carboxylic acids. mdpi.com These sensors are designed to exhibit a change in their fluorescence properties upon interaction with the chiral analyte. The differential interaction between the sensor and each enantiomer leads to a distinguishable fluorescence response, such as quenching or enhancement.

For instance, a C₂-symmetric 1,10-phenanthroline-based fluorescent sensor has been developed for the enantioselective recognition of chiral mono- and dicarboxylic acids. mdpi.com In the case of tartaric acid and proline, the L-enantiomers were found to quench the fluorescence of the sensor more efficiently than the D-enantiomers, which is attributed to the absolute configuration of the β-amino acid component of the sensor. mdpi.com

Another approach involves the use of triazine-based chiral thiazole (B1198619) derivatives. nih.govresearcher.life These compounds can exhibit aggregation-induced emission (AIE), where their fluorescence intensity significantly increases in an aggregated state. The presence of chiral carboxylic acids can modulate this aggregation and, consequently, the fluorescence emission, allowing for enantiomeric discrimination. For example, with one such sensor, the R-enantiomer of 2-chloromandelic acid was found to increase the fluorescence emission by 2.59 times compared to the S-isomer. nih.gov

Table 2: Enantioselective Fluorescence Response of Chiral Sensors to Carboxylic Acids

| Chiral Sensor | Chiral Analyte | Enantioselective Response | Quenching/Enhancement Factor (Enantiomer 1 vs. 2) | Reference |

| 1,10-Phenanthroline-based Sensor | Tartaric Acid | "Turn-off" fluorescence quenching | L-enantiomer quenches more efficiently | mdpi.com |

| Triazine-based Thiazole L1 | 2-Chloromandelic Acid | Fluorescence enhancement | R-isomer enhances 2.59 times more than S-isomer | nih.gov |

| N,N'-dioxide Nickel(II) Complex | N-Boc-Amino Acids | Fluorescence quenching | High enantioselectivity observed | acs.org |

This table presents examples of enantioselective fluorescence responses. The specific response for this compound would depend on the chosen fluorescent sensor.

Visual Recognition Assays

In addition to spectroscopic methods, visual recognition assays provide a straightforward and rapid means of enantioselective sensing. These methods often rely on the formation of supramolecular structures that are different for each enantiomer.

A notable example is the use of a chiral N,N'-dioxide nickel(II) complex. acs.org This sensor can visually discriminate between the enantiomers of a series of chiral α-hydroxycarboxylic acids. The recognition mechanism involves coordination and enantioselective self-assembly, leading to the formation of distinct nanostructures—nanospheres or nanofibers—for each enantiomer, which can be observed visually as a colloid or suspension versus a clear solution. acs.org This approach represents one of the first instances of a metal complex being used as a visual chiral sensor for this class of compounds. acs.org

Chemical Reactivity and Transformation Studies of 1 Propanoylazetidine 3 Carboxylic Acid

Reactivity of the Azetidine (B1206935) Ring System

A primary manifestation of the azetidine ring's inherent strain is its propensity to undergo ring-opening reactions. rsc.org These reactions can be initiated by either nucleophiles or electrophiles and are often facilitated by acidic conditions which protonate the ring nitrogen, making the ring carbons more electrophilic. youtube.com The stability of the azetidine ring decreases significantly when the nitrogen atom becomes positively charged, predisposing it to nucleophilic attack. youtube.com

In the case of 1-Propanoylazetidine-3-carboxylic acid, acid-mediated ring-opening would involve initial protonation of the amide oxygen or, less favorably due to amide resonance, the nitrogen atom. A subsequent nucleophilic attack at one of the ring carbons (C2 or C4) would lead to cleavage of a carbon-nitrogen bond. The regioselectivity of this attack is influenced by both steric and electronic factors. For instance, nucleophilic ring-opening of unsymmetrically substituted azetidines is often controlled by the electronic effect of substituents, with cleavage occurring at the carbon atom that can better stabilize a positive charge in the transition state. magtech.com.cn

Studies on related N-substituted azetidines have shown that they can undergo intramolecular ring-opening decomposition mediated by acid, where a pendant nucleophilic group attacks the activated azetidine ring. nih.gov Although this compound lacks a suitably positioned internal nucleophile for such an intramolecular process, this highlights the general susceptibility of the activated ring. The reaction with external nucleophiles, such as halides from hydrohalic acids, can lead to the formation of γ-haloamines. youtube.com

Table 1: Illustrative Conditions for Azetidine Ring-Opening Reactions

| Activating Agent | Nucleophile | Product Type | Reference |

|---|---|---|---|

| Concentrated HCl | Cl⁻ | γ-chloroamine | youtube.com |

| Acyl Halides | Halide ion | γ-halo-N-acyl-propylamine | acs.org |

| Alkyl Halides | Halide ion | γ-halo-dialkyl-propylamine | youtube.com |

| Chiral Phosphoric Acid | Thiols | Desymmetrized thioester | rsc.org |

The N-propanoyl group in this compound is an amide functionality. The stability of this N-acyl bond is significant, but it can be cleaved under forcing conditions. Hydrolysis of the amide bond, typically requiring heating with strong acid or base, would yield azetidine-3-carboxylic acid and propanoic acid. This reaction proceeds via nucleophilic acyl substitution.

Modification of the propanoyl group itself without cleavage from the ring is less common but conceivable. For instance, reactions at the α-carbon of the propanoyl group could potentially be achieved by forming an enolate under strong basic conditions, although this might be complicated by reactions involving the carboxylic acid proton.

The nitrogen atom of a simple azetidine ring possesses a lone pair of electrons, rendering it nucleophilic and basic. youtube.com However, in this compound, the electron-withdrawing nature of the propanoyl group significantly reduces the nucleophilicity and basicity of the nitrogen atom due to the delocalization of the lone pair into the adjacent carbonyl group. This is a common feature of amides.

Direct electrophilic attack on the ring carbons is not a typical reaction pathway. The ring primarily behaves as a nucleophile through its nitrogen atom (albeit a weak one) or becomes electrophilic at its carbons upon activation at the nitrogen center.

Reactivity of the Carboxylic Acid Functionality

The carboxylic acid group at the 3-position of the azetidine ring is a highly versatile functional group that can undergo a wide array of chemical transformations common to carboxylic acids.

The carboxylic acid moiety can be readily converted into various derivatives through nucleophilic acyl substitution reactions. These transformations typically involve the activation of the carboxyl group to enhance its electrophilicity.

Esterification: Reaction with an alcohol under acidic conditions (Fischer esterification) or via an activated intermediate (e.g., using DCC or other coupling agents) yields the corresponding ester.

Amide Formation: Coupling with an amine, facilitated by reagents such as carbodiimides (e.g., EDC, DCC), forms a new amide bond.

Acid Halide Formation: Treatment with reagents like thionyl chloride (SOCl₂) or oxalyl chloride converts the carboxylic acid to a more reactive acyl chloride.

A specific derivatization of interest is the formation of a thioacid . Thioacids are valuable intermediates, particularly in peptide synthesis. acs.org The conversion of a carboxylic acid to a thioacid can be achieved through several methods. A common approach involves the reaction of an activated carboxylic acid derivative (like an acid chloride or an active ester) with a sulfur nucleophile such as sodium hydrosulfide (B80085) (NaSH) or hydrogen sulfide (B99878) (H₂S). researchgate.net More direct methods have also been developed, for instance, using thioacetic acid and NaSH to convert N-protected amino acids into their corresponding thioacids. acs.org Another protocol uses EDC as a coupling agent to mediate the reaction between the carboxylic acid and sodium sulfide (Na₂S). organic-chemistry.org

Table 2: Selected Reagents for Carboxylic Acid Derivatization

| Desired Derivative | Reagent(s) | Reaction Type | Reference |

|---|---|---|---|

| Ester | R'OH, H⁺ (cat.) | Fischer Esterification | N/A |

| Amide | R'NH₂, EDC/DCC | Amide Coupling | nih.gov |

| Acid Chloride | SOCl₂ or (COCl)₂ | Acyl Halogenation | N/A |

| Thioacid | NaSH (with activated acid) | Thiolation | researchgate.net |

| Thioacid | Na₂S, EDC | Thiolation | organic-chemistry.org |

This compound is an amphoteric molecule, possessing both an acidic carboxylic acid group and a weakly basic nitrogen atom.

The acidity of the carboxylic acid group is expected to be in the typical range for amino acids. For comparison, the pKa of the parent compound, azetidine-3-carboxylic acid, is approximately 3.5 for the carboxyl group. The N-propanoyl group, being electronically neutral to slightly withdrawing, is not expected to dramatically alter this value. This acidity is crucial in many reactions, as deprotonation to the carboxylate under basic conditions can alter the molecule's solubility and nucleophilicity.

The basicity of the azetidine nitrogen is significantly suppressed by the attached electron-withdrawing propanoyl group, as discussed in section 3.1.3. The pKa of a protonated N-acyl azetidine would be much lower than that of a protonated N-alkyl azetidine. For example, the measured pKa of an N-phenyl azetidine nitrogen was found to be 4.3. nih.gov The introduction of an acyl group would likely lower this value further.

These acid-base properties are critical in controlling the outcome of chemical reactions. For example, in a reaction mixture, the pH will determine the protonation state of the molecule. Under acidic conditions, the carboxylic acid will be protonated, while under basic conditions, it will exist as the carboxylate anion. The nitrogen atom will remain largely unprotonated unless under strongly acidic conditions. This differential protonation affects the molecule's role as a nucleophile or electrophile and influences the mechanisms of subsequent transformations.

Reactivity of the Propanoyl Group

The propanoyl group of this compound, an N-acyl derivative of an azetidine, is central to its chemical behavior. The reactivity of this group is influenced by the inherent properties of the amide bond and the structural features of the four-membered azetidine ring.

Amide Bond Stability and Hydrolysis

The amide bond in this compound is generally stable, a characteristic feature of amides. This stability is attributed to the resonance delocalization of the nitrogen lone pair electrons into the carbonyl group, which imparts a partial double bond character to the C-N bond. However, the stability of the amide bond in N-acyl azetidines is a subject of interest due to the influence of the strained four-membered ring. Research on N-acyl azetidines suggests that the ring strain and the pyramidalization of the amide bond nitrogen atom contribute to the formation of stable tetrahedral intermediates during nucleophilic additions. rsc.org This stability can influence the rate of reactions at the carbonyl carbon.

Hydrolysis of the amide bond, leading to the formation of azetidine-3-carboxylic acid and propanoic acid, can be achieved under both acidic and basic conditions, typically requiring elevated temperatures.

Acid-Catalyzed Hydrolysis:

Under acidic conditions, the carbonyl oxygen of the propanoyl group is protonated, which increases the electrophilicity of the carbonyl carbon. This is followed by a nucleophilic attack by a water molecule to form a tetrahedral intermediate. Subsequent proton transfer and elimination of azetidine-3-carboxylic acid yields propanoic acid. The azetidine nitrogen would also be protonated under these conditions, forming an ammonium (B1175870) salt.

Base-Catalyzed Hydrolysis:

In the presence of a strong base, such as sodium hydroxide (B78521), the hydroxide ion acts as a nucleophile, attacking the carbonyl carbon to form a tetrahedral intermediate. The breakdown of this intermediate results in the formation of a carboxylate salt of propanoic acid and azetidine-3-carboxylic acid. This process is effectively irreversible due to the deprotonation of the carboxylic acid, which drives the reaction to completion. libretexts.org

The conditions for hydrolysis of the propanoyl group are summarized in the table below, based on general amide hydrolysis principles.

| Condition | Reagents | Products |

| Acidic Hydrolysis | Dilute Acid (e.g., HCl), Heat | Azetidine-3-carboxylic acid hydrochloride, Propanoic acid |

| Basic Hydrolysis | Strong Base (e.g., NaOH), Heat | Sodium salt of Azetidine-3-carboxylic acid, Sodium propanoate |

Transformations of the Acyl Chain

The propanoyl group of this compound can undergo various chemical transformations, typical for amides, allowing for the synthesis of a range of derivatives.

Reduction to Amine:

A common transformation of amides is their reduction to the corresponding amines. The propanoyl group can be reduced to a propyl group, yielding 1-propylazetidine-3-carboxylic acid. This reduction is typically achieved using powerful reducing agents such as lithium aluminum hydride (LiAlH₄). youtube.com The reaction involves the conversion of the carbonyl group into a methylene (B1212753) group (CH₂).

Conversion to Acyl Chloride and Subsequent Reactions:

While direct transformation of the propanoyl amide is possible, a more versatile approach involves its conversion to a more reactive species. For instance, although not a direct reaction of the amide, the corresponding propanoic acid can be converted to propanoyl chloride using reagents like thionyl chloride (SOCl₂). bhu.ac.in This propanoyl chloride could then be used to acylate the azetidine-3-carboxylic acid to form the starting material. Conceptually, if the amide bond were to be cleaved, the resulting azetidine could be re-acylated with a different acyl chloride to introduce a variety of acyl groups.

Furthermore, the propanoyl group itself, by analogy with other amides, could potentially be activated for further reactions. For example, N-acylation of amides can lead to the formation of imides. semanticscholar.org

The following table summarizes potential transformations of the propanoyl group, based on the general reactivity of amides.

| Transformation | Reagents | Product |

| Reduction | 1. LiAlH₄, 2. H₂O | 1-Propylazetidine-3-carboxylic acid |

| Conversion to Imide (conceptual) | Acyl Chloride, Base | N-(1-Propanoylazetidine-3-carbonyl)propanamide |

It is important to note that specific experimental data on the transformations of the propanoyl group in this compound are not extensively reported in the literature. Therefore, the described reactivity is largely based on the well-established chemistry of N-acyl azetidines and propanoyl amides in general. rsc.orglibretexts.org

Advanced Spectroscopic and Analytical Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous determination of the molecular structure of organic compounds. Through the analysis of various NMR experiments, detailed information about the connectivity, chemical environment, and spatial arrangement of atoms can be obtained. For 1-Propanoylazetidine-3-carboxylic acid, a combination of one-dimensional (1D) and two-dimensional (2D) NMR techniques would provide a complete structural assignment.

Proton (¹H) NMR Spectroscopic Analysis

The ¹H NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the protons of the propanoyl group and the azetidine (B1206935) ring. The acidic proton of the carboxylic acid is also a key feature.

Predicted ¹H NMR Data:

| Protons | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |

| H-2', H-4' (azetidine) | 3.8 - 4.2 | m | - |

| H-3' (azetidine) | 3.3 - 3.7 | m | - |

| -CH₂- (propanoyl) | 2.2 - 2.5 | q | 7.5 |

| -CH₃ (propanoyl) | 1.0 - 1.2 | t | 7.5 |

| -COOH | 10 - 13 | br s | - |

Azetidine Ring Protons (H-2', H-4', H-3'): The protons on the azetidine ring are expected to appear in the range of 3.3 to 4.2 ppm. Due to the rigid nature of the four-membered ring, these protons would likely exhibit complex splitting patterns (multiplets) arising from geminal and vicinal couplings.

Propanoyl Group Protons: The methylene (B1212753) protons (-CH₂-) of the propanoyl group are adjacent to the carbonyl group and are therefore deshielded, predicted to resonate as a quartet around 2.2-2.5 ppm due to coupling with the neighboring methyl protons. The terminal methyl protons (-CH₃) would appear further upfield as a triplet around 1.0-1.2 ppm.

Carboxylic Acid Proton: The acidic proton of the carboxylic acid group is highly deshielded and is expected to appear as a broad singlet in the downfield region of 10-13 ppm. This signal would disappear upon the addition of D₂O, confirming its identity.

Carbon-13 (¹³C) NMR Spectroscopic Analysis

The ¹³C NMR spectrum provides information on the different carbon environments within the molecule.

Predicted ¹³C NMR Data:

| Carbon Atom | Predicted Chemical Shift (δ, ppm) |

| C=O (amide) | 170 - 175 |

| C=O (carboxylic acid) | 175 - 180 |

| C-2', C-4' (azetidine) | 50 - 55 |

| C-3' (azetidine) | 35 - 40 |

| -CH₂- (propanoyl) | 25 - 30 |

| -CH₃ (propanoyl) | 8 - 12 |

Carbonyl Carbons: Two distinct carbonyl signals are expected. The amide carbonyl carbon is predicted to resonate in the range of 170-175 ppm, while the carboxylic acid carbonyl carbon, being slightly more deshielded, is expected around 175-180 ppm.

Azetidine Ring Carbons: The carbons of the azetidine ring (C-2', C-4', and C-3') are expected to appear in the aliphatic region of the spectrum. C-2' and C-4', being attached to the nitrogen atom, would be more deshielded (50-55 ppm) compared to C-3' (35-40 ppm).

Propanoyl Group Carbons: The methylene carbon of the propanoyl group is expected around 25-30 ppm, and the methyl carbon at a more upfield position of 8-12 ppm.

Nitrogen-15 (¹⁵N) NMR Spectroscopic Analysis

While less common due to its lower sensitivity, ¹⁵N NMR spectroscopy can provide valuable information about the nitrogen environment. The nitrogen atom in this compound is part of an amide functionality within a strained ring. The chemical shift of the nitrogen in unsubstituted azetidine is reported to be around 25.3 ppm (relative to anhydrous ammonia). N-alkylation typically shifts this resonance downfield. ipb.pt For this compound, the acylation would also be expected to cause a significant downfield shift, likely in the range of 120-150 ppm, characteristic of amides.

Advanced 2D NMR Techniques (e.g., COSY, HSQC, HMBC)

Two-dimensional NMR experiments are crucial for assembling the molecular structure by establishing correlations between different nuclei. youtube.comslideshare.net

COSY (Correlation Spectroscopy): A ¹H-¹H COSY spectrum would reveal the coupling relationships between protons. Key expected correlations include the coupling between the methylene and methyl protons of the propanoyl group, as well as the intricate couplings between the protons on the azetidine ring. sdsu.edu

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded protons and carbons. sdsu.edu It would be used to definitively assign the proton signals to their corresponding carbon atoms. For example, the proton signal at ~1.1 ppm would show a correlation to the carbon signal at ~10 ppm, confirming the assignment of the propanoyl methyl group.

HMBC (Heteronuclear Multiple Bond Correlation): The HMBC experiment shows correlations between protons and carbons that are two or three bonds away. sdsu.edu This is particularly useful for identifying quaternary carbons and piecing together the molecular skeleton. Key HMBC correlations would be expected from the azetidine protons to the amide carbonyl carbon, and from the propanoyl methylene protons to the amide carbonyl carbon, confirming the N-acylation. Correlations from the azetidine protons (H-2' and H-4') to the carboxylic acid carbonyl carbon would also be anticipated.

Chiral NMR Solvating Agents for Enantiomeric Purity Assessment

Since this compound possesses a chiral center at the C-3 position of the azetidine ring, it can exist as a pair of enantiomers. Chiral NMR solvating agents (CSAs) can be employed to determine the enantiomeric purity of a sample. rsc.org By adding a chiral solvating agent to the NMR tube, diastereomeric complexes are formed in situ, which can lead to the separation of signals for the two enantiomers in the ¹H NMR spectrum. The integration of these separated signals allows for the quantification of the enantiomeric excess (ee).

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation pattern.

The predicted molecular weight of this compound (C₇H₁₁NO₃) is 157.12 g/mol . In an electrospray ionization (ESI) mass spectrum, the protonated molecule [M+H]⁺ would be expected at m/z 158.1.

The fragmentation of the molecule under electron ionization (EI) or collision-induced dissociation (CID) would likely proceed through several characteristic pathways for amides and carboxylic acids. libretexts.orglibretexts.org

Predicted Fragmentation Pattern:

| Fragment Ion | Predicted m/z | Proposed Structure/Loss |

| [M-H₂O]⁺ | 139.1 | Loss of a water molecule from the carboxylic acid |

| [M-COOH]⁺ | 112.1 | Loss of the carboxyl group as a radical |

| [CH₃CH₂CO]⁺ | 57.1 | Acylium ion from the propanoyl group |

| [Azetidine-3-COOH+H]⁺ | 102.1 | Cleavage of the N-acyl bond |

A primary fragmentation pathway for amides is the cleavage of the C-N bond, leading to the formation of an acylium ion. libretexts.org In this case, the formation of the propanoyl acylium ion at m/z 57.1 would be a prominent peak. Another significant fragmentation for carboxylic acids is the loss of a water molecule (M-18) or the entire carboxyl group (M-45). libretexts.org Cleavage of the N-acyl bond could also lead to a fragment corresponding to the protonated azetidine-3-carboxylic acid moiety at m/z 102.1.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) is a powerful technique for determining the precise mass of this compound, which allows for the calculation of its elemental formula with high confidence. measurlabs.com Unlike nominal mass spectrometry, HRMS instruments, such as Orbitrap or Time-of-Flight (TOF) analyzers, can measure mass-to-charge ratios (m/z) to four or five decimal places. researchgate.net This high mass accuracy is instrumental in distinguishing between compounds with the same nominal mass but different elemental compositions.

For this compound (molecular formula: C7H11NO3), the exact mass can be calculated and compared against the measured mass. The analysis would typically involve dissolving the compound in a suitable solvent and introducing it into the mass spectrometer, often via electrospray ionization (ESI). In positive ion mode, the molecule would likely be observed as the protonated species [M+H]+, while in negative ion mode, it would be seen as the deprotonated species [M-H]-. The high-resolution data obtained confirms the compound's identity and rules out other potential isobaric interferences.

Illustrative HRMS Data for this compound

| Ion Species | Calculated Exact Mass (Da) | Measured Exact Mass (Da) | Mass Error (ppm) |

|---|---|---|---|

| [M+H]+ | 158.0812 | 158.0810 | -1.26 |

| [M+Na]+ | 180.0631 | 180.0629 | -1.11 |

| [M-H]- | 156.0666 | 156.0668 | 1.28 |

Liquid Chromatography-Mass Spectrometry (LC-MS/MS)

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) combines the separation power of liquid chromatography with the high sensitivity and specificity of tandem mass spectrometry. This technique is ideal for quantifying this compound in complex matrices. Due to its polar nature, arising from the carboxylic acid and amide functional groups, chromatographic separation is typically achieved using Hydrophilic Interaction Liquid Chromatography (HILIC) or a mixed-mode column. agilent.com

In an LC-MS/MS experiment, the compound is first separated on the LC column and then introduced into the mass spectrometer. The precursor ion (e.g., the [M+H]+ ion at m/z 158.1) is selected in the first mass analyzer (Q1), fragmented via collision-induced dissociation (CID) in the collision cell (q2), and the resulting product ions are analyzed in the third mass analyzer (Q3). This process, known as Selected Reaction Monitoring (SRM) or Multiple Reaction Monitoring (MRM), provides exceptional selectivity and sensitivity for quantification.

Illustrative LC-MS/MS Parameters and Transitions

| Parameter | Value |

|---|---|

| LC Column | HILIC, 2.1 x 100 mm, 1.7 µm |

| Mobile Phase | A: 10 mM Ammonium (B1175870) Formate in Water; B: Acetonitrile |

| Ionization Mode | Positive ESI |

| Precursor Ion (Q1) | 158.1 m/z |

| Product Ion 1 (Q3) | 112.1 m/z (Loss of HCOOH) |

| Product Ion 2 (Q3) | 70.1 m/z (Azetidine ring fragment) |

Gas Chromatography-Mass Spectrometry (GC-MS)

Gas Chromatography-Mass Spectrometry (GC-MS) is a robust technique for separating and identifying volatile and thermally stable compounds. However, this compound is a polar and non-volatile molecule due to its carboxylic acid group. colostate.edu Therefore, its analysis by GC-MS necessitates a chemical derivatization step to increase its volatility and thermal stability. nih.govyoutube.com

A common derivatization approach is silylation, where active hydrogens in the molecule (such as the one in the carboxylic acid group) are replaced with a trimethylsilyl (B98337) (TMS) group. usherbrooke.ca This is often achieved by reacting the compound with an agent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA). After derivatization, the resulting TMS-ester is volatile enough to be analyzed by GC-MS. The mass spectrum of the derivatized compound will show characteristic fragmentation patterns that can be used for structural confirmation.

Illustrative GC-MS Derivatization and Analysis Data

| Parameter | Description |

|---|---|

| Derivatization Reagent | N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) |

| Derivative Formed | This compound, TMS ester |

| GC Column | DB-5ms, 30 m x 0.25 mm, 0.25 µm |

| Molecular Ion of Derivative [M]+• | 229 m/z |

| Key Fragment Ion | 214 m/z ([M-CH3]+) |

Direct Infusion Mass Spectrometry (DIMS)

Direct Infusion Mass Spectrometry (DIMS), also known as "shotgun" analysis, is a high-throughput technique where a sample is introduced directly into the mass spectrometer's ion source without prior chromatographic separation. nih.gov This method is valued for its speed, making it suitable for rapid screening and metabolic fingerprinting. acs.orgnih.gov

For the analysis of this compound, a solution of the pure compound or a simple extract would be infused at a constant flow rate into the ESI source. While DIMS is very fast, it is susceptible to matrix effects, such as ion suppression, where the presence of other compounds in a mixture can interfere with the ionization of the target analyte. mdpi.com Therefore, this technique is most effective for the analysis of relatively pure samples or for obtaining a quick overview of the components in a mixture when coupled with a high-resolution mass analyzer.

Chromatographic Techniques for Purity and Separation

Chromatographic methods are essential for separating this compound from impurities, starting materials, or other components in a mixture, as well as for assessing its purity.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a fundamental technique for the separation, identification, and quantification of chemical compounds. Given the polar and acidic nature of this compound, reversed-phase HPLC can be challenging due to poor retention on standard C18 columns. sielc.comsepscience.com To overcome this, several strategies can be employed. One approach is to use an aqueous mobile phase with an acidic modifier (e.g., formic acid or trifluoroacetic acid) to suppress the ionization of the carboxylic acid group, thereby increasing its hydrophobicity and retention. phenomenex.com

Alternatively, specialized columns such as those with polar-embedded or polar-endcapped stationary phases can be used to improve the retention of polar analytes. thermofisher.com HILIC is another powerful option where a polar stationary phase is used with a mobile phase containing a high concentration of an organic solvent, leading to strong retention of polar compounds. fishersci.com

Illustrative HPLC Method Parameters

| Parameter | Condition |

|---|---|

| Column | Polar-Embedded C18, 4.6 x 150 mm, 5 µm |

| Mobile Phase | Isocratic; 95% Water (0.1% Formic Acid) : 5% Acetonitrile |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 210 nm |

| Expected Retention Time | ~3.5 min |

Ultra-Performance Liquid Chromatography (UPLC)

Ultra-Performance Liquid Chromatography (UPLC) operates on the same principles as HPLC but utilizes columns packed with smaller particles (typically sub-2 µm). pharmaceuticalonline.com This results in significantly higher resolution, greater sensitivity, and much faster analysis times. measurlabs.com A method that takes 10-20 minutes on an HPLC system can often be completed in 1-3 minutes using UPLC, without sacrificing separation quality.

For this compound, a UPLC method would offer a rapid and highly efficient means of purity assessment. The same chromatographic principles as HPLC (e.g., reversed-phase with acidic mobile phase or HILIC) would apply, but the run times would be substantially shorter, and the peaks would be sharper, allowing for better resolution of closely eluting impurities. nih.govwaters.com This makes UPLC an ideal technique for high-throughput quality control analysis.

Illustrative UPLC Method Parameters

| Parameter | Condition |

|---|---|

| Column | BEH HILIC, 2.1 x 50 mm, 1.7 µm |

| Mobile Phase | Gradient; A: 10mM Ammonium Acetate, B: Acetonitrile |

| Flow Rate | 0.5 mL/min |

| Detection | UV at 210 nm |

| Expected Retention Time | ~1.2 min |

Capillary Electrophoresis-Mass Spectrometry (CE-MS)

Capillary electrophoresis-mass spectrometry (CE-MS) is a powerful analytical technique for the separation and identification of polar and charged molecules like this compound. creative-proteomics.comspringernature.com This method combines the high separation efficiency of capillary electrophoresis with the sensitive and selective detection capabilities of mass spectrometry. nih.govspringernature.com

For the analysis of amino acids and their derivatives, a low pH buffer system is often employed. springernature.comnih.gov This ensures that the carboxylic acid group is protonated, and the molecule carries a net positive charge, facilitating its migration towards the cathode in the capillary. nih.gov An electrolyte such as 1 M formic acid can be utilized for this purpose. lcms.czresearchgate.net The separation in CE is based on the charge-to-size ratio of the analytes, allowing for the efficient resolution of components in a mixture. creative-proteomics.com

Following separation, the analyte is introduced into the mass spectrometer, typically through an electrospray ionization (ESI) source. nih.govnih.gov In positive ionization mode, this compound is expected to be detected as its protonated molecule [M+H]⁺. High-resolution mass spectrometry can provide an accurate mass measurement, confirming the elemental composition of the molecule. Further structural information can be obtained through tandem mass spectrometry (MS/MS) experiments, where the protonated molecule is fragmented to produce a characteristic pattern of product ions.

| Parameter | Expected Value/Condition | Rationale |

|---|---|---|

| Ionization Mode | Positive Electrospray Ionization (ESI+) | The molecule contains a basic nitrogen atom in the azetidine ring, which can be readily protonated. |

| Observed Ion | [M+H]⁺ | Protonation of the molecule in the ESI source. |

| Buffer System | Low pH (e.g., Formic Acid) | Ensures the molecule carries a net positive charge for electrophoretic mobility. springernature.comnih.gov |

| Migration | Towards the Cathode | As a positively charged species in a low pH buffer. nih.gov |

Infrared (IR) and Raman Spectroscopy for Functional Group Identification

Infrared (IR) and Raman spectroscopy are complementary vibrational spectroscopy techniques that are invaluable for the identification of functional groups within a molecule. rsc.orgpsu.edu

Infrared (IR) Spectroscopy:

The IR spectrum of this compound is expected to be dominated by the characteristic absorptions of its carboxylic acid and amide functional groups. The carboxylic acid O-H stretch will appear as a very broad band in the region of 3300-2500 cm⁻¹, often overlapping with C-H stretching vibrations. ucalgary.ca The carbonyl (C=O) stretching vibration of the carboxylic acid typically appears as a strong, sharp band between 1700 and 1725 cm⁻¹. ias.ac.in Another key feature is the C-O stretching vibration, which is expected in the 1320-1210 cm⁻¹ region. ucalgary.ca The tertiary amide carbonyl (C=O) stretch is anticipated to be a strong absorption around 1630-1680 cm⁻¹. docbrown.infopearson.comquimicaorganica.org Vibrations associated with the azetidine ring, such as C-N and C-C stretching, will contribute to the fingerprint region of the spectrum (below 1500 cm⁻¹). tandfonline.comresearchgate.net

Raman Spectroscopy:

Raman spectroscopy provides complementary information to IR spectroscopy. rsc.orgpsu.edu While the O-H stretch is typically weak in Raman, the C=O stretching vibrations of both the carboxylic acid and the amide are expected to produce strong and distinct bands. ias.ac.inpublish.csiro.au The C-C and C-N stretching vibrations of the azetidine ring are also expected to be Raman active. nih.govdiva-portal.orgtechconnect.org The symmetric stretching of the carboxylate group, if the molecule exists in a deprotonated state, would give a strong Raman band around 1400 cm⁻¹. researchgate.net

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) - IR | Expected Wavenumber (cm⁻¹) - Raman |

|---|---|---|---|

| Carboxylic Acid | O-H Stretch | 3300-2500 (very broad) | Weak |

| C=O Stretch | 1725-1700 | 1670-1640 | |

| C-O Stretch | 1320-1210 | Active | |

| Amide | C=O Stretch (tertiary) | 1680-1630 | Active |

| Alkyl | C-H Stretch | 2980-2850 | 2980-2850 |

| C-H Bend | 1470-1350 | Active | |

| Azetidine Ring | Ring Vibrations (C-C, C-N stretch) | Fingerprint Region (<1500) | Active |

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional atomic arrangement of a molecule in its crystalline solid state. nih.gov A single-crystal X-ray diffraction study of this compound would provide detailed information on bond lengths, bond angles, and torsional angles. nih.gov

The azetidine ring is a four-membered heterocycle and is expected to be non-planar, adopting a puckered conformation to relieve ring strain. rsc.org The degree of puckering can be quantified by the ring-puckering angle. The substituents on the ring, the propanoyl group at the nitrogen atom and the carboxylic acid group at the 3-position, will have specific orientations (axial or equatorial-like) relative to the ring.

| Structural Feature | Expected Observation | Significance |

|---|---|---|

| Azetidine Ring Conformation | Puckered (non-planar) | Minimization of ring strain. rsc.org |

| Substituent Orientation | Defined axial/equatorial-like positions for the propanoyl and carboxylic acid groups | Determines the overall molecular shape. |

| Intermolecular Interactions | Hydrogen bonding between carboxylic acid groups (dimers or chains) | Governs the crystal packing and solid-state properties. publish.csiro.au |

| Bond Lengths and Angles | Precise values for all bonds and angles | Fundamental information about the molecular geometry. nih.gov |

Computational Chemistry and Molecular Modeling Studies

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) serves as a powerful computational tool to investigate the intrinsic properties of 1-Propanoylazetidine-3-carboxylic acid at the electronic level. By solving approximations of the Schrödinger equation, DFT can provide detailed insights into the molecule's geometry, conformational stability, electronic structure, and potential reaction pathways. For a molecule like this compound, which lacks extensive experimental data, DFT calculations are invaluable for predicting its behavior and properties.

Conformational Analysis and Energetics

The structural flexibility of this compound is primarily centered around the puckering of the four-membered azetidine (B1206935) ring and the rotation around the N-C(O) amide bond and the C-C(O)OH bond. The azetidine ring, being a strained four-membered ring, is not planar and can adopt puckered conformations. This puckering is analogous to the well-studied "up" and "down" puckering of the five-membered pyrrolidine ring in proline rsc.orgaip.orgaip.orgbiorxiv.orgnih.gov.

In this compound, the two primary puckered conformations of the azetidine ring would involve the C3 carbon (bearing the carboxylic acid) being either endo (puckered towards the propanoyl group) or exo (puckered away from the propanoyl group). The relative energies of these conformers are influenced by steric hindrance and electronic interactions between the substituents. The presence of the N-propanoyl group is expected to significantly influence the ring's conformational preference nih.gov.

DFT calculations, for instance using the B3LYP functional with a 6-311++G(d,p) basis set, can be employed to optimize the geometries of these conformers and calculate their relative energies nih.gov. The propanoyl group can exist in different orientations relative to the ring due to rotation around the N-C bond, further contributing to the conformational landscape. Similarly, the carboxylic acid group's orientation is defined by the dihedral angle of the C-C-O-H bond.

Table 1: Hypothetical Relative Energies of this compound Conformers Calculated by DFT

| Conformer | Azetidine Ring Pucker | N-Propanoyl Orientation | Carboxylic Acid Orientation | Relative Energy (kcal/mol) |

| 1 | endo | trans to C2 | syn | 0.00 |

| 2 | exo | trans to C2 | syn | 1.25 |

| 3 | endo | cis to C2 | syn | 2.80 |

| 4 | exo | cis to C2 | syn | 3.50 |

| 5 | endo | trans to C2 | anti | 4.50 |

Note: This data is hypothetical and serves as an illustrative example of what DFT calculations might reveal. The 'trans' and 'cis' orientations of the propanoyl group refer to its position relative to a specific atom on the azetidine ring.

Reaction Mechanism Elucidation

DFT is instrumental in elucidating potential reaction mechanisms involving this compound. For instance, the hydrolysis of the amide bond or the esterification of the carboxylic acid group can be modeled. By mapping the potential energy surface, transition states can be located, and activation energies can be calculated, providing a quantitative measure of the reaction's feasibility.

For example, in a hypothetical acid-catalyzed hydrolysis of the propanoyl group, DFT could be used to model the protonation of the amide oxygen, followed by the nucleophilic attack of a water molecule. The calculated energy barriers for each step would reveal the rate-determining step of the reaction.

Electronic Structure Characterization

The electronic properties of this compound can be thoroughly characterized using DFT. Key parameters include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a crucial indicator of the molecule's chemical reactivity and kinetic stability nih.govmdpi.comnih.gov. A large HOMO-LUMO gap suggests high stability and low reactivity.

Natural Bond Orbital (NBO) analysis can provide further insights into the electronic structure by describing the charge distribution and the nature of the chemical bonds orientjchem.org. For this compound, NBO analysis would likely show significant polarization of the C=O and O-H bonds in the carboxylic acid group, as well as the C=O bond in the propanoyl group. It would also quantify the delocalization of the nitrogen lone pair into the amide carbonyl group.

A Molecular Electrostatic Potential (MEP) map visually represents the charge distribution on the molecule's surface. For this compound, the MEP would show negative potential (red/yellow) around the carbonyl oxygens and the carboxylic acid oxygen, indicating regions susceptible to electrophilic attack. Positive potential (blue) would be concentrated around the carboxylic acid proton and the N-H protons (if any were present), highlighting sites for nucleophilic attack.

Table 2: Hypothetical Electronic Properties of this compound from DFT Calculations

| Property | Value |

| HOMO Energy | -6.8 eV |

| LUMO Energy | -0.5 eV |

| HOMO-LUMO Gap | 6.3 eV |

| Dipole Moment | 3.5 D |

| NBO Charge on Amide Oxygen | -0.65 e |

| NBO Charge on Carboxylic Oxygen (C=O) | -0.62 e |

Note: This data is hypothetical and for illustrative purposes.

Molecular Dynamics Simulations

Molecular Dynamics (MD) simulations offer a way to study the dynamic behavior of this compound over time, providing insights that are complementary to the static picture from DFT. MD simulations model the movement of atoms based on a classical force field, allowing for the exploration of conformational changes and interactions with the environment, such as a solvent.

Solvent Effects on Conformation and Reactivity

The conformation of this compound is expected to be sensitive to the solvent environment. In a polar protic solvent like water, the carboxylic acid and amide groups will form hydrogen bonds with solvent molecules nih.govnih.govresearchgate.net. These interactions can stabilize certain conformations over others.

MD simulations in an explicit water box can reveal the stability of the different ring puckers and rotamers in an aqueous environment. The simulations can track the hydrogen bonding patterns, showing, for example, the average number of water molecules hydrogen-bonded to the carbonyl oxygens and the carboxylic acid group nih.gov. This solvation can influence the molecule's reactivity by stabilizing or destabilizing transition states. For instance, a protic solvent would be expected to stabilize a charge-separated transition state.

Ligand-Receptor Binding Dynamics (if applicable to SAR)

While there is no specific known biological target for this compound, its structural motifs, such as the azetidine ring and carboxylic acid, are found in various biologically active molecules researchgate.netnih.govnih.govacs.org. If this compound were to be investigated as a potential ligand for a receptor, MD simulations would be a crucial tool in understanding its binding dynamics.

In a hypothetical scenario where this molecule is docked into the active site of a target protein, MD simulations could be used to assess the stability of the binding pose. The simulation would show how the ligand and protein adapt to each other's presence, revealing key interactions such as hydrogen bonds, salt bridges (with the deprotonated carboxylate), and van der Waals contacts. The root-mean-square deviation (RMSD) of the ligand in the binding pocket over the simulation time would indicate the stability of its binding mode. Furthermore, techniques like umbrella sampling or steered MD could be used to calculate the free energy of binding, providing a more quantitative measure of its affinity. Such studies are critical in structure-activity relationship (SAR) analyses for designing more potent analogs researchgate.netresearchgate.net.

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.gov This method is instrumental in medicinal chemistry for predicting the activity of new molecules, thereby accelerating drug discovery. nih.gov For a compound like this compound, a QSAR study would typically involve a dataset of structurally similar azetidine derivatives with known biological activities against a specific target.

However, no QSAR models specifically developed for or including this compound have been reported in the scientific literature. Studies on other azetidinone derivatives have successfully used QSAR to correlate molecular properties with antimicrobial and anticancer activities. nih.govijrar.org These studies indicate that topological parameters and molecular connectivity indices are often crucial in determining the biological activity of such compounds. nih.gov

Parameterization of Molecular Descriptors

The foundation of any QSAR model is the calculation of molecular descriptors, which are numerical values that encode different aspects of a molecule's structure. These descriptors can be categorized into several classes, including:

Topological descriptors: Based on the 2D representation of the molecule, describing its size, shape, and branching.

Geometrical descriptors: Derived from the 3D structure of the molecule.

Electronic descriptors: Related to the electron distribution within the molecule.

Physicochemical descriptors: Such as lipophilicity (logP) and molar refractivity.

For this compound, a variety of software platforms could be used to calculate these descriptors. While no specific parameterization has been published for this compound, the process would involve generating its 3D structure and then using computational tools to derive a wide range of descriptors. The selection of relevant descriptors is a critical step in building a robust QSAR model.

Predictive Modeling for Biological Activity Trends

Once molecular descriptors are calculated for a series of compounds, statistical methods are employed to build a predictive model. Common techniques include Multiple Linear Regression (MLR), Partial Least Squares (PLS), and machine learning algorithms. The goal is to create an equation that can accurately predict the biological activity of compounds based on their descriptor values.

In the absence of experimental data for this compound and its analogues, no predictive models for its biological activity currently exist. A hypothetical QSAR study would first require the synthesis and biological evaluation of a library of related compounds to generate the necessary data for model building and validation.

Molecular Docking Investigations

A search of the literature did not yield any molecular docking studies specifically involving this compound. However, numerous studies have been conducted on other azetidine derivatives, targeting a range of proteins such as enzymes involved in bacterial growth or cancer progression. rjptonline.orgproquest.comresearchgate.netproquest.com These studies demonstrate the utility of docking in identifying potential drug candidates and elucidating their binding modes. rjptonline.orgproquest.comresearchgate.netproquest.com

Ligand-Protein Interactions

Should molecular docking studies be performed on this compound, the analysis would focus on the specific interactions between the ligand and the amino acid residues in the protein's binding site. Key interactions that would be investigated include:

Hydrogen bonds: The carboxylic acid and propanoyl groups of the molecule are potential hydrogen bond donors and acceptors.

Hydrophobic interactions: The azetidine ring and the propyl chain could engage in hydrophobic contacts with nonpolar residues.

Van der Waals forces: General attractive or repulsive forces between the ligand and the protein.

The results of such an analysis would typically be presented in a table format, detailing the interacting residues, the type of interaction, and the distance.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 1-Propanoylazetidine-3-carboxylic acid, and how do reaction conditions influence yield and purity?

- Methodological Answer : Synthesis typically involves propionylation of the azetidine ring. Key steps include:

- Nucleophilic acyl substitution : Reacting azetidine-3-carboxylic acid with propionyl chloride under inert conditions (e.g., nitrogen atmosphere) .

- Optimization : Temperature (0–5°C for exothermic reactions), solvent choice (e.g., dichloromethane for solubility), and stoichiometric ratios (1:1.2 molar ratio of azetidine to propionyl chloride) to minimize side products .

- Purification : Use recrystallization (ethanol/water mixtures) or reverse-phase HPLC to isolate the product and validate purity (>95%) via LC-MS .

Q. Which spectroscopic and chromatographic techniques are most effective for characterizing this compound?

- Methodological Answer :

- NMR Spectroscopy : ¹H NMR (δ 1.2–1.4 ppm for propionyl methyl protons; δ 3.5–4.0 ppm for azetidine ring protons) and ¹³C NMR (δ 175–180 ppm for carboxylic acid) confirm structural integrity .

- IR Spectroscopy : Peaks at ~1700 cm⁻¹ (C=O stretch) and ~2500–3300 cm⁻¹ (carboxylic acid O-H) verify functional groups .

- HPLC/MS : Quantify purity and molecular weight (e.g., [M+H]+ ion at m/z 172.1) .

Q. What are the critical safety considerations when handling azetidine derivatives like this compound?

- Methodological Answer :

- PPE : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact .

- Ventilation : Use fume hoods to avoid inhalation of volatile reagents during synthesis .

- Storage : Keep in airtight containers at –20°C to prevent degradation; label with hazard warnings (e.g., irritant) .

Advanced Research Questions

Q. How can computational modeling guide the optimization of this compound’s synthesis and reactivity?

- Methodological Answer :

- Density Functional Theory (DFT) : Predict reaction pathways (e.g., activation energy for propionylation) and transition states to optimize solvent polarity and catalyst selection .

- Molecular Dynamics (MD) : Simulate interactions in biological systems (e.g., binding to enzyme active sites) to prioritize derivatives for experimental testing .

Q. What strategies resolve contradictions in biological activity data for azetidine-based compounds across assay systems?

- Methodological Answer :

- Cross-validation : Use orthogonal assays (e.g., enzyme inhibition vs. cell viability) to confirm target specificity .

- Data Triangulation : Combine quantitative (IC₅₀ values) and qualitative (microscopy for cytotoxicity) data to address discrepancies .

- Statistical Rigor : Apply ANOVA or Bayesian modeling to distinguish assay noise from true biological effects .

Q. How does the stereochemistry of this compound influence its biological interactions?

- Methodological Answer :

- Chiral Resolution : Use chiral HPLC (e.g., amylose-based columns) to separate enantiomers .

- X-ray Crystallography : Determine absolute configuration and correlate with activity (e.g., (R)-enantiomer showing higher affinity for a receptor) .

- Docking Studies : Compare enantiomer binding modes to biological targets (e.g., G-protein-coupled receptors) using AutoDock Vina .

Notes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.